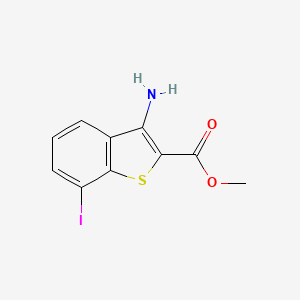

Methyl 3-amino-7-iodobenzothiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

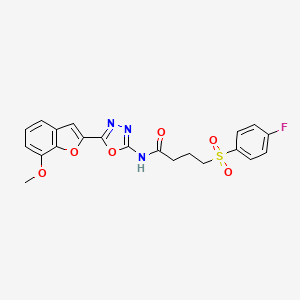

“Methyl 3-amino-7-iodobenzothiophene-2-carboxylate” is a chemical compound with the CAS number 2089797-56-6. It is identified as having endocrine-disrupting properties .

Molecular Structure Analysis

While the exact molecular structure of “Methyl 3-amino-7-iodobenzothiophene-2-carboxylate” is not provided, a related compound, “Methyl-3-aminothiophene-2-carboxylate”, has been studied. It was found to crystallize in the monoclinic crystal system P2 1 /c space group .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Computational Study

Methyl 3-aminothiophene-2-carboxylate (MATC), a key intermediate in organic synthesis, medicine, dyes, and pesticides, demonstrates various inter- and intra-interactions due to its amino and carboxyl groups. Its crystal structure was analyzed using single crystal X-ray diffraction, revealing its crystallization in the monoclinic crystal system and various molecular interactions (Y. Tao et al., 2020).

Synthesis Methodology

A study reported an efficient synthesis route for methyl carbazole-3-carboxylate derivatives, involving the copper-promoted N-arylation of methyl 4-amino-3-iodobenzoate. This methodology was applied in synthesizing carbazole alkaloids, showcasing the compound's utility in complex organic syntheses (S. Rasheed et al., 2014).

Catalytic Reactions

A practical protocol for synthesizing N-arylated methyl 2-aminothiophene-3-carboxylate through Chan-Lam cross-coupling has been developed, indicating the compound's relevance in catalytic reactions (Komal Rizwan et al., 2015).

Receptor Modulation

Methyl N-(carbazolyl)acetyl-2-aminotetrahydrothiophene-3-carboxylates were synthesized and found to modulate neuronal NMDA receptors, suggesting their potential application in neuroscientific research (V. Sokolov et al., 2019).

Synthesis of Imines

The compound was used to synthesize 3-amino-2-carbamoylthiophene, which reacted with cycloalkanones to form imines, showing its role in the synthesis of diverse organic compounds (LeRoy H. Klemm et al., 1995).

Aminocarbonylation

In a study focusing on homogeneous catalytic aminocarbonylation, amino acid methyl esters were used as nucleophiles, demonstrating the compound's utility in creating diverse derivatives (E. Müller et al., 2005).

Functionalized Oligo/Polythiophenes

The synthesis and characterization of monothiophenes and terthiophenes bearing amino acids were reported, utilizing thiophene substituted with carboxylic acid or acetic acid moieties. This study highlights the compound's application in creating functionalized oligomers and polymers (Christopher D. McTiernan et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3-amino-7-iodo-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREIVPQABYQGEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C(=CC=C2)I)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methylphenyl)thio]piperidine carbonic acid (1:1)](/img/structure/B2449454.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2449456.png)

![9-Oxa-6-azaspiro[4.5]decane](/img/structure/B2449462.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,6-difluorobenzyl)oxalamide](/img/structure/B2449465.png)

![3-[(1'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)methyl]benzoic acid](/img/structure/B2449466.png)

![N-cyclopentyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2449470.png)

![N-allyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2449472.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2449474.png)